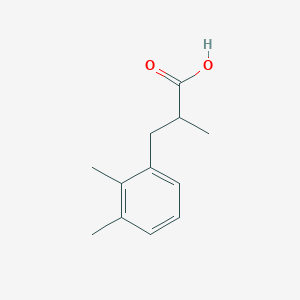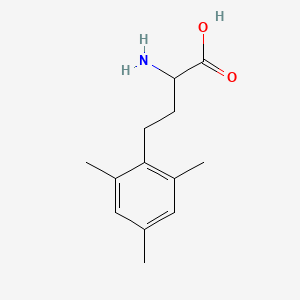
(S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an amino group, a butyric acid backbone, and a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,4,6-trimethylbenzaldehyde and an appropriate amino acid precursor. The synthetic route may involve steps such as condensation, reduction, and protection-deprotection sequences to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, catalytic hydrogenation, and advanced purification methods like crystallization and chromatography are often employed to produce the compound on a larger scale.
化学反应分析
Types of Reactions
(S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted phenyl derivatives.
科学研究应用
(S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid
- 2-Amino-4-(2,4,6-trimethyl-phenyl)-pentanoic acid
- 2-Amino-4-(2,4,6-trimethyl-phenyl)-hexanoic acid
Uniqueness
(S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric acid is unique due to its specific stereochemistry and the presence of the trimethyl-substituted phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
2-amino-4-(2,4,6-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-8-6-9(2)11(10(3)7-8)4-5-12(14)13(15)16/h6-7,12H,4-5,14H2,1-3H3,(H,15,16) |
InChI 键 |
UHZYSCIIIYEXIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CCC(C(=O)O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





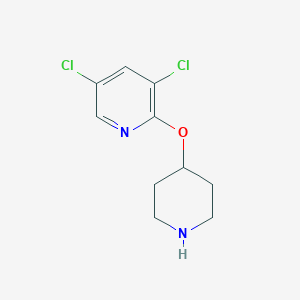
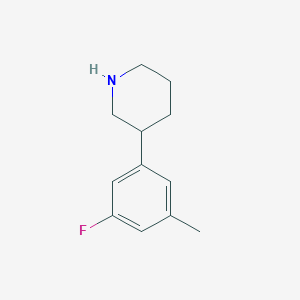

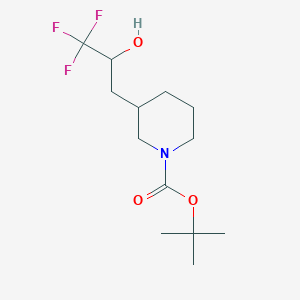

![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)

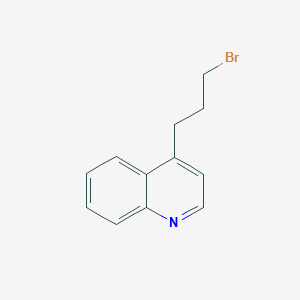
![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
